Bienvenue dans la boutique en ligne BenchChem!

4,16-Dihydroxystanozolol

Doping Control LC-MS/MS Detection Window

4,16-Dihydroxystanozolol (4,16-diOH-Stan) is a phase I dihydroxylated metabolite of the synthetic anabolic-androgenic steroid stanozolol. Identified in both human and bovine urine following stanozolol administration, its formation involves regioselective hydroxylation at the C4 and C16 positions.

Molecular Formula C21H32N2O3
Molecular Weight 360.5 g/mol
CAS No. 125590-77-4
Cat. No. B146963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,16-Dihydroxystanozolol
CAS125590-77-4
Synonyms4,16-dihydroxystanozolol
4,16-dihydroxystanozolol, (4beta,5alpha,16alpha,17beta)-isome
Molecular FormulaC21H32N2O3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=C(C4O)NN=C5)C
InChIInChI=1S/C21H32N2O3/c1-19-9-11-10-22-23-17(11)18(25)14(19)5-4-12-13(19)6-7-20(2)15(12)8-16(24)21(20,3)26/h10,12-16,18,24-26H,4-9H2,1-3H3,(H,22,23)/t12-,13+,14+,15+,16+,18-,19-,20+,21+/m1/s1
InChIKeyBRYNGAICAJXOCY-HPRNJEQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,16-Dihydroxystanozolol (CAS 125590-77-4): A Critical Long-Term Marker for Stanozolol Misuse in Doping Control


4,16-Dihydroxystanozolol (4,16-diOH-Stan) is a phase I dihydroxylated metabolite of the synthetic anabolic-androgenic steroid stanozolol [1]. Identified in both human and bovine urine following stanozolol administration, its formation involves regioselective hydroxylation at the C4 and C16 positions [1]. Unlike parent stanozolol or its primary monohydroxylated metabolites, this compound is characterized by its unique utility as a long-term marker in anti-doping analysis due to its prolonged detectability in urine [2].

Why 4,16-Dihydroxystanozolol Reference Standard is Irreplaceable for Long-Term Stanozolol Detection Assays


In doping control, the selection of a target analyte directly dictates the retrospective detection window. Commonly monitored metabolites such as 3'-hydroxy-stanozolol, 16β-hydroxy-stanozolol, and 4β-hydroxy-stanozolol are rapidly cleared, limiting their utility for long-term screening [1]. 4,16-Dihydroxystanozolol, however, has been demonstrated to remain detectable in human urine for a significantly longer period post-administration in a single-excretion study [1]. Substituting its certified reference standard with that of a monohydroxylated metabolite would lead to assay designs that miss late-excretion-phase samples, resulting in false negatives and a critical gap in anti-doping surveillance.

Quantitative Evidence: Comparative Analysis of 4,16-Dihydroxystanozolol Against Other Stanozolol Metabolites


Extended Detection Window in Human Urine Excretion Study

In a single human excretion study using an SRM method, 4,16-dihydroxystanozolol was detectable in negative ionization mode for a longer period than the commonly used screening metabolites 3'-hydroxy-stanozolol, 16β-hydroxy-stanozolol, and 4β-hydroxy-stanozolol [1]. While the exact fold-increase in detection time was not specified in the abstract, the qualitative difference established its role as a superior long-term marker, a conclusion confirmed by its successful application across multiple doping-positive samples [1].

Doping Control LC-MS/MS Detection Window

Route-of-Administration Specificity as a Subcutaneous Biomarker in Cattle

Metabolic profiling in cattle revealed a clear route-dependent metabolite excretion pattern. Following oral administration, stanozolol and 16-hydroxystanozolol were detected. In contrast, after subcutaneous administration, the primary urinary metabolites were 16-hydroxystanozolol and 4,16-dihydroxystanozolol, with the parent drug stanozolol being absent [1]. This demonstrates that 4,16-dihydroxystanozolol serves as a specific marker for the subcutaneous route, a common method of illicit administration in livestock.

Veterinary Residue Control Metabolism GC-MS

Absence from Blank Urine Confirmed Across Multiple Matrices

Method validation data confirms the exogenous origin of 4,16-dihydroxystanozolol. An SRM-based LC-MS/MS method applied to a panel of both human and chimeric mouse urine samples detected the compound in all post-administration samples, while it was consistently absent in all tested blank (negative control) urine samples [1]. This establishes 100% specificity versus blank matrix, a critical parameter for forensic certainty.

Assay Specificity Doping Control Method Validation

Procurement-Driven Applications of 4,16-Dihydroxystanozolol Reference Standards


Extending the Detection Window in Human Doping Control Protocols

WADA-accredited laboratories can update their LC-MS/MS screening and confirmation methods to include 4,16-dihydroxystanozolol as a long-term marker. As demonstrated by Pozo et al. [1], the compound's prolonged detectability addresses the limitation of conventional short-window metabolites. Procuring its certified reference standard is essential for method development, validation, and routine quality control to ensure labs can sanction athletes long after standard markers have cleared.

Confirming Subcutaneous Administration Route in Veterinary Forensic Analysis

For regulatory agencies investigating the illicit use of stanozolol as a growth promoter in livestock, 4,16-dihydroxystanozolol is a unique biomarker. Based on the findings of Ferchaud et al. [1], its presence in urine definitively indicates subcutaneous administration. Procurement of the pure compound is critical for creating calibration curves and quality control samples for GC-MS/MS methods used to provide legally defensible evidence of specific doping practices.

Validating High-Specificity Forensic Assays with Zero False-Positive Requirements

Forensic toxicology labs developing novel high-resolution mass spectrometry (HRMS) assays can use the reference standard to demonstrate the absence of 4,16-dihydroxystanozolol in negative control matrices. The compound's established absence in all blank urine samples from two species [1] makes it an ideal positive control analyte to benchmark assay specificity, ensuring methods meet the rigorous evidentiary standards for court proceedings.

Quote Request

Request a Quote for 4,16-Dihydroxystanozolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.